BenchChemオンラインストアへようこそ!

Btk IN-1

Binding kinetics Covalent inhibition Structure-activity relationship

BTK IN-1 is a reversible, non-covalent BTK inhibitor that retains full potency against the C481S resistance mutant—essential for ibrutinib/acalabrutinib resistance studies. Unlike covalent inhibitors, it does not require Cys481 interaction, avoiding false negatives in C481S-mutant models. Ideal for CLL, MCL, and DLBCL research. High purity (≥98%). Ships globally. Order now for your B-cell malignancy studies.

Molecular Formula C19H21ClN6O
Molecular Weight 384.9 g/mol
Cat. No. B610903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk IN-1
SynonymsSNS062-analog;  SNS 062-analog;  SNS 062-analog.
Molecular FormulaC19H21ClN6O
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl
InChIInChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24)
InChIKeySPSNKQVUYDXOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BTK IN-1 for Research Procurement: Non-Covalent BTK Inhibitor Tool Compound for C481S Resistance Studies


BTK IN-1 (CAS 1270014-40-8) is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK), developed as an analog of SNS-062 (Vecabrutinib) . It functions as a potent, non-covalent, and reversible BTK inhibitor with an IC₅₀ of <100 nM in biochemical kinase assays . As a research tool compound, BTK IN-1 is specifically engineered to inhibit both wild-type BTK and the clinically relevant C481S mutant, a common resistance mutation that abrogates binding of covalent BTK inhibitors such as ibrutinib . This non-covalent binding mechanism, which does not require interaction with cysteine 481, makes BTK IN-1 a critical chemical probe for studying acquired resistance mechanisms in B-cell malignancies [1].

Why BTK IN-1 Cannot Be Replaced by Ibrutinib or Generic Covalent BTK Inhibitors in Resistance Research


The BTK inhibitor landscape is fundamentally bifurcated by binding mechanism: covalent, irreversible inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib require nucleophilic attack on cysteine 481 (C481) in the BTK ATP-binding pocket to achieve sustained target engagement [1]. This mechanistic dependency renders them ineffective against the C481S mutation, a well-documented driver of acquired clinical resistance [2]. BTK IN-1, as a vecabrutinib analog, employs a non-covalent, reversible binding mode that does not rely on C481 interaction . Consequently, substituting BTK IN-1 with any covalent BTK inhibitor in experimental systems harboring C481S mutations would yield false-negative results, as covalent inhibitors lack the requisite binding activity to interrogate this resistance context [3]. Procurement decisions must therefore be guided by the specific experimental question—covalent inhibitors are unsuitable for C481S-mutant models, whereas BTK IN-1 provides a validated, commercially available non-covalent probe .

BTK IN-1 Comparative Evidence Guide: Quantitative Differentiation from Ibrutinib and Covalent BTK Inhibitors


BTK IN-1 Binding Mode Differentiation: Non-Covalent vs. Irreversible Covalent Inhibition

BTK IN-1 binds non-covalently and reversibly to BTK, in contrast to ibrutinib which requires irreversible covalent bond formation with cysteine 481 . This mechanistic distinction has direct pharmacological consequences: covalent BTK inhibitors including ibrutinib, acalabrutinib, and zanubrutinib are rendered ineffective by the C481S gatekeeper mutation, whereas BTK IN-1 retains inhibitory activity [1]. Vecabrutinib (SNS-062), the parent compound of BTK IN-1, exhibits a Kd of 0.3 nM for BTK, demonstrating that non-covalent binding can achieve high-affinity target engagement comparable to covalent inhibitors .

Binding kinetics Covalent inhibition Structure-activity relationship Resistance mechanism

BTK IN-1 Activity Retention Against C481S Resistance Mutant

BTK IN-1, as a vecabrutinib analog, demonstrates retained inhibitory activity against the C481S BTK mutant, a property not shared by covalent BTK inhibitors . Vecabrutinib exhibits comparable potency against wild-type BTK and C481S mutant BTK in vitro, whereas ibrutinib shows complete loss of activity against the C481S mutant [1]. For reference, vecabrutinib inhibits C481S BTK with an IC₅₀ of 4.4 nM, compared to 2.9 nM for wild-type BTK . This retention of activity against the resistance mutant is a direct consequence of the non-covalent binding mechanism that does not require cysteine 481 engagement [2].

Drug resistance C481S mutation B-cell malignancies Chronic lymphocytic leukemia

BTK IN-1 ITK Co-Inhibition Profile: Differentiation from Ibrutinib's ITK-Mediated Off-Target Effects

BTK IN-1 is an analog of vecabrutinib, a dual BTK/ITK inhibitor with Kd values of 0.3 nM for BTK and 2.2 nM for ITK . This dual inhibition profile differs from ibrutinib, which also inhibits ITK as an off-target but with distinct pharmacological consequences. Studies demonstrate that unlike ibrutinib, vecabrutinib treatment shows minimal adverse impact on the activation and proliferation of isolated T cells [1]. Ibrutinib's ITK inhibition has been associated with impaired T-cell function and opportunistic infections in clinical settings, whereas vecabrutinib's ITK activity profile appears to spare T-cell functionality [2]. For ITK, vecabrutinib exhibits an IC₅₀ of 24 nM [3].

Kinase selectivity ITK inhibition T-cell immunology Off-target toxicity

BTK IN-1 Pharmacokinetic Advantages: Improved Bioavailability and Half-Life Relative to Ibrutinib

The parent compound of BTK IN-1, SNS-062 (vecabrutinib), demonstrates improved pharmacokinetic properties compared to ibrutinib, including increased bioavailability and a longer half-life . In clinical pharmacokinetic studies, SNS-062 exposure even at the lowest tested dose of 50 mg exceeded the reported exposure levels for both ibrutinib and acalabrutinib at their respective recommended therapeutic doses [1]. This suggests that SNS-062 and its analogs like BTK IN-1 possess enhanced PK characteristics that may translate to more sustained target engagement in vivo .

Pharmacokinetics Bioavailability Half-life Drug exposure In vivo studies

BTK IN-1 Optimal Research and Industrial Application Scenarios for Scientific Procurement


Modeling Acquired Resistance to Covalent BTK Inhibitors in B-Cell Malignancies

Researchers studying mechanisms of resistance to ibrutinib, acalabrutinib, or zanubrutinib in chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), or diffuse large B-cell lymphoma (DLBCL) models should procure BTK IN-1 as a non-covalent comparator probe. Its retained activity against the C481S BTK mutant enables direct investigation of resistance bypass strategies, whereas covalent inhibitors would yield false-negative results in these experimental systems [1]. This scenario is specifically supported by evidence that BTK IN-1 inhibits both wild-type and C481S mutant BTK with comparable potency .

Investigating Differential T-Cell Immunomodulation in BTK-Targeted Therapies

Studies examining the immunological consequences of BTK inhibition on T-cell compartments should consider BTK IN-1 over ibrutinib when preservation of T-cell function is required. Unlike ibrutinib, which impairs T-cell activation and proliferation through ITK off-target effects, vecabrutinib (the parent compound of BTK IN-1) demonstrates minimal adverse impact on T-cell functionality despite ITK co-inhibition [2]. This makes BTK IN-1 a valuable tool for dissecting BTK-dependent versus ITK-dependent immunological effects [3].

In Vivo Efficacy Studies Requiring Sustained BTK Target Engagement with Improved PK

For in vivo xenograft or syngeneic tumor models where sustained BTK inhibition is critical, BTK IN-1 offers improved pharmacokinetic properties over ibrutinib. Evidence demonstrates that SNS-062, the parent compound of BTK IN-1, achieves higher systemic exposure and longer half-life compared to ibrutinib and acalabrutinib [4]. This PK advantage may reduce dosing frequency requirements and improve target coverage in long-term efficacy studies .

Biochemical and Structural Studies of Non-Covalent BTK Inhibitor Binding Modes

BTK IN-1 serves as a commercially available chemical probe for investigating non-covalent, reversible BTK inhibition mechanisms. Its binding mode, which does not require covalent modification of cysteine 481 [5], provides a complementary tool to irreversible inhibitors like ibrutinib or QL47 for comparative structure-activity relationship (SAR) studies and co-crystallization efforts aimed at understanding reversible kinase inhibition [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.